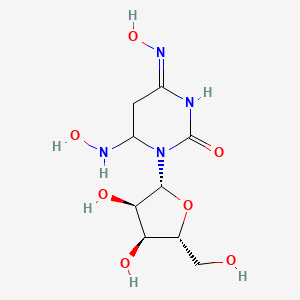
N(4)-Hydroxy-5,6-dihydro-6-hydroxyaminodeoxycytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(4)-Hydroxy-5,6-dihydro-6-hydroxyaminodeoxycytidine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of hydroxy and hydroxyamino groups attached to a deoxycytidine backbone, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N(4)-Hydroxy-5,6-dihydro-6-hydroxyaminodeoxycytidine typically involves multi-step organic synthesis The process begins with the protection of the hydroxyl groups on the deoxycytidine molecule, followed by selective introduction of the hydroxyamino group at the 6-position The final step involves deprotection to yield the target compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N(4)-Hydroxy-5,6-dihydro-6-hydroxyaminodeoxycytidine undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso derivatives.
Reduction: Reduction of the hydroxyamino group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted deoxycytidine analogs.
Aplicaciones Científicas De Investigación
N(4)-Hydroxy-5,6-dihydro-6-hydroxyaminodeoxycytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of nucleoside analogs and other complex molecules.
Biology: Studied for its potential role in DNA modification and repair mechanisms.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological tools.
Mecanismo De Acción
The mechanism of action of N(4)-Hydroxy-5,6-dihydro-6-hydroxyaminodeoxycytidine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. The hydroxyamino group can form hydrogen bonds with complementary bases, leading to mismatches and potential mutagenesis. This property is exploited in antiviral and anticancer therapies to inhibit the proliferation of rapidly dividing cells.
Comparación Con Compuestos Similares
Similar Compounds
5-Azacytidine: Another nucleoside analog with anticancer properties.
Cytarabine: Used in the treatment of certain leukemias.
Gemcitabine: A nucleoside analog used as chemotherapy.
Uniqueness
N(4)-Hydroxy-5,6-dihydro-6-hydroxyaminodeoxycytidine is unique due to the presence of both hydroxy and hydroxyamino groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable hydrogen bonds and participate in diverse chemical reactions makes it a versatile compound in research and therapeutic applications.
Propiedades
Número CAS |
3257-97-4 |
|---|---|
Fórmula molecular |
C9H16N4O7 |
Peso molecular |
292.25 g/mol |
Nombre IUPAC |
(4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(hydroxyamino)-4-hydroxyimino-1,3-diazinan-2-one |
InChI |
InChI=1S/C9H16N4O7/c14-2-3-6(15)7(16)8(20-3)13-5(12-19)1-4(11-18)10-9(13)17/h3,5-8,12,14-16,18-19H,1-2H2,(H,10,11,17)/t3-,5?,6-,7-,8-/m1/s1 |
Clave InChI |
BKKUAMUDQDCZGN-XBNQCIRNSA-N |
SMILES isomérico |
C\1C(N(C(=O)N/C1=N/O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)NO |
SMILES canónico |
C1C(N(C(=O)NC1=NO)C2C(C(C(O2)CO)O)O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Benzoyloxycyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide](/img/structure/B13745212.png)
![6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione](/img/structure/B13745215.png)
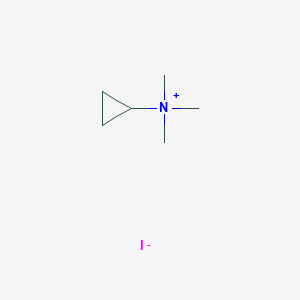
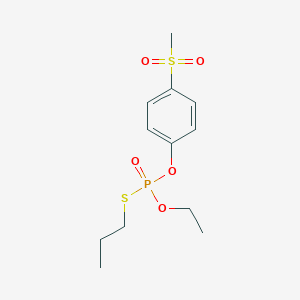
![4,12-Diazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-triene](/img/structure/B13745243.png)
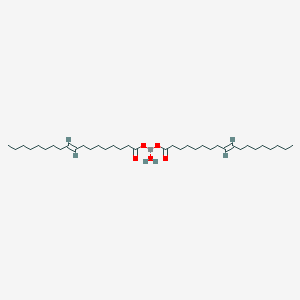
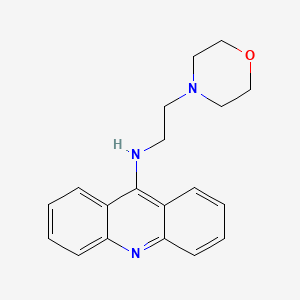
![4-Ethyl-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13745250.png)
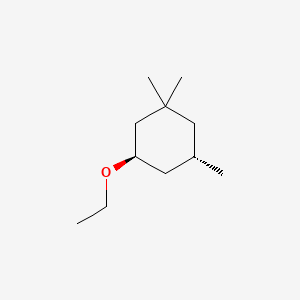
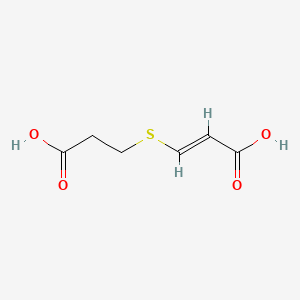
![2-(4-chlorophenyl)sulfanylacetic acid;3-[1-(hydroxymethylamino)cyclohexyl]oxypropan-1-ol](/img/structure/B13745260.png)

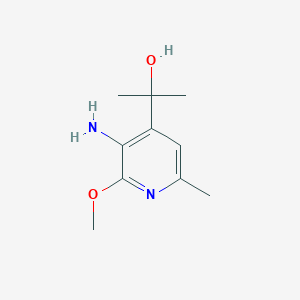
![5,5'-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid](/img/structure/B13745276.png)
